![molecular formula C16H14BrClN2O3 B5754047 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in various cellular processes.
作用機序
The mechanism of action of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide involves the inhibition of protein kinases by binding to the ATP-binding site of the enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. The compound has been shown to be highly selective for specific protein kinases, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide depend on the specific protein kinase targeted by the compound. For example, inhibition of CDKs by the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK3 by the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. The compound has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide for lab experiments is its high selectivity for specific protein kinases. This selectivity allows researchers to study the specific effects of inhibiting a particular enzyme. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide. One potential application is in the development of cancer therapies that target specific CDKs. The compound could also be used to study the role of specific protein kinases in various diseases such as diabetes and Alzheimer's disease. Further research is needed to optimize the synthesis and formulation of the compound for in vivo studies. Additionally, the compound could be used as a starting point for the development of novel protein kinase inhibitors with improved selectivity and efficacy.
Conclusion:
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide is a promising compound with potential applications in the field of drug discovery. The compound has been shown to be a potent inhibitor of several protein kinases and has demonstrated promising results in preclinical studies. Further research is needed to optimize the synthesis and formulation of the compound for in vivo studies and to explore its potential applications in various diseases.
合成法
The synthesis of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide with 3-chlorophenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N'-carbonyldiimidazole (CDI) to form the final product.
科学的研究の応用
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in the field of drug discovery. The compound has been shown to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and Aurora kinases. These enzymes play critical roles in various cellular processes such as cell cycle regulation, cell proliferation, and apoptosis.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10(22-14-4-2-3-13(18)9-14)16(21)23-20-15(19)11-5-7-12(17)8-6-11/h2-10H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYZJZMKFFCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Br)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Br)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

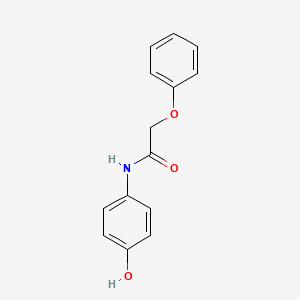
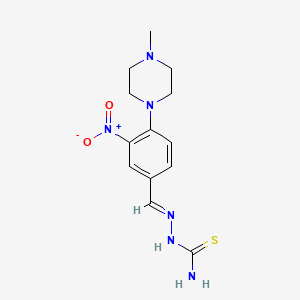
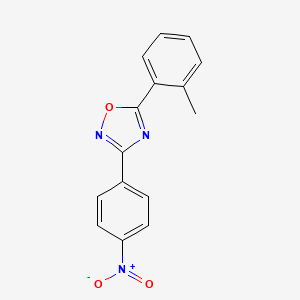
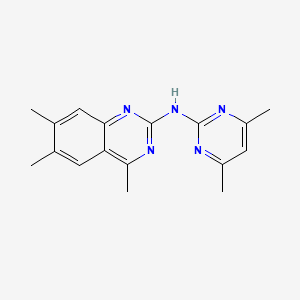
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
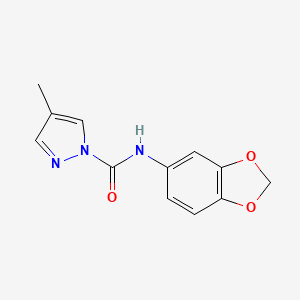
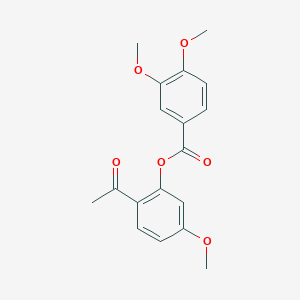
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
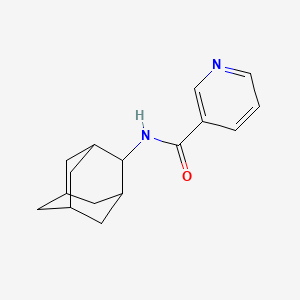
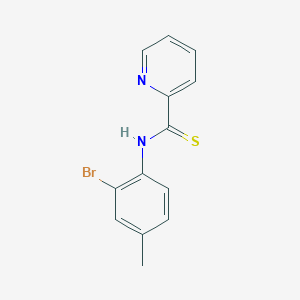
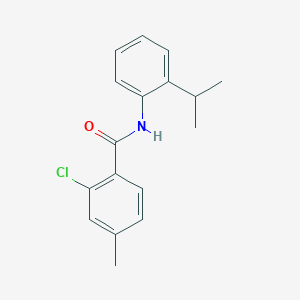
![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)